molecular formula C26H35N3O2 B5217533 1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine

1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine

Cat. No. B5217533
M. Wt: 421.6 g/mol
InChI Key: YQCITNSPUXVDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine, also known as DPPE, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPPE is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine involves its binding to D1 dopamine receptors. This binding leads to an increase in intracellular cAMP levels, which in turn activates various signaling pathways. The activation of these pathways has been shown to have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptor activity, the regulation of intracellular signaling pathways, and the modulation of neuronal excitability. These effects make this compound a promising candidate for further study in the field of neuroscience.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine in lab experiments is its selective binding to D1 dopamine receptors. This allows for more precise manipulation of these receptors and their associated signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine. One potential area of study is the development of more potent analogs of this compound that can be used in a wider range of experiments. Another area of study is the exploration of the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia warrant further investigation.

Synthesis Methods

The synthesis of 1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine involves the reaction of 1-(2-phenylethyl)-4-piperidinol with 4-(4-bromobenzoyl)piperazine in the presence of a base, followed by the addition of 1,2-dimethylimidazole. The resulting compound is then purified through column chromatography.

Scientific Research Applications

1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine has been shown to have potential applications in various scientific research fields. One of its primary uses is as a tool in neuroscience research, specifically in the study of dopamine receptors. This compound has been shown to selectively bind to D1 dopamine receptors, making it a useful tool for studying the role of these receptors in the brain.

properties

IUPAC Name

(3,4-dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-21-20-29(19-18-27(21)2)26(30)23-8-10-24(11-9-23)31-25-13-16-28(17-14-25)15-12-22-6-4-3-5-7-22/h3-11,21,25H,12-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCITNSPUXVDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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